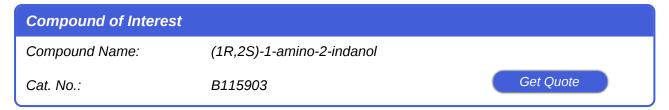


Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, **(1R,2S)-1-amino-2-indanol**. This compound is a valuable building block in asymmetric synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (1R,2S)-1-amino-2-indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of (1R,2S)-1-amino-2-indanol



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.45 - 7.20	m	-	Aromatic-H
4.75	d	5.2	H-1
4.35	q	5.2, 6.0	H-2
3.15	dd	16.0, 6.0	H-3a
2.80	dd	16.0, 5.2	H-3b
2.50	br s	-	-NH ₂ , -OH

Solvent: CDCl₃. The chemical shifts of the amine and hydroxyl protons are often broad and can exchange with deuterium in deuterated solvents.

Table 2: 13C NMR Spectroscopic Data of (1R,2S)-1-amino-2-indanol

Chemical Shift (δ) ppm	Assignment
142.8	Aromatic C
140.5	Aromatic C
128.5	Aromatic CH
127.0	Aromatic CH
125.5	Aromatic CH
124.8	Aromatic CH
75.0	C-2
61.5	C-1
39.5	C-3

Solvent: CDCl3



Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of (1R,2S)-1-amino-2-indanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H, N-H stretching
3070 - 3020	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching
1600, 1480	Medium	Aromatic C=C stretching
1590	Medium	N-H bending
1080	Strong	C-O stretching
750	Strong	Aromatic C-H bending (orthodisubstituted)

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of (1R,2S)-1-amino-2-indanol

m/z	Relative Intensity (%)	Proposed Fragment
149	40	[M] ⁺ (Molecular Ion)
132	100	[M - NH ₃] ⁺
131	80	[M - H₂O] ⁺
117	60	[M - NH ₃ - CH ₃] ⁺ or [M - H ₂ O - CH ₂] ⁺
104	50	[C ₈ H ₈] ⁺ (Indene radical cation)
91	70	[C7H7]+ (Tropylium ion)



Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(1R,2S)-1-amino-2-indanol** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.75 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For the determination of enantiomeric purity, a chiral solvating agent may be added to the NMR tube to induce chemical shift non-equivalence of the enantiomers.[1]

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method.[2][3][4] A small amount of **(1R,2S)-1-amino-2-indanol** (1-2 mg) is ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

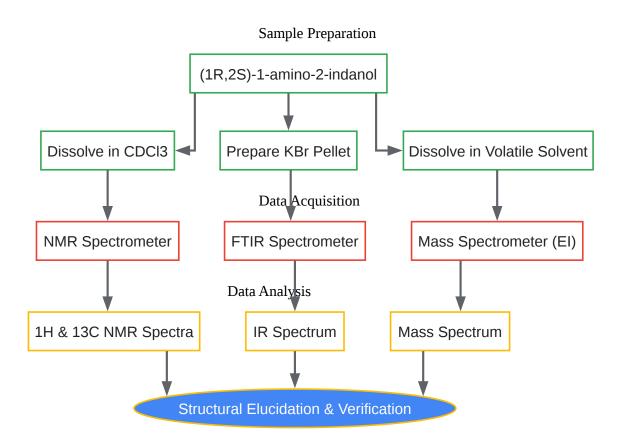
Mass Spectrometry (MS)

The mass spectrum is acquired using an electron impact (EI) ionization source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). A dilute solution of **(1R,2S)-1-amino-2-indanol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.[6] The resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualizations Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of **(1R,2S)-1-amino-2-indanol**.



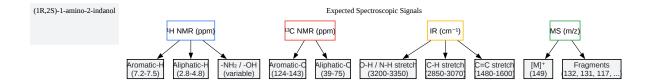
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Caption: General workflow for spectroscopic analysis.

Structure and Spectroscopic Correlations

This diagram shows the chemical structure of **(1R,2S)-1-amino-2-indanol** and highlights the key functional groups with their expected spectroscopic signatures.





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Caption: Structure and spectroscopic correlations.

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